molecular formula C24H19N5 B2450998 5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866345-47-3

5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2450998
CAS RN: 866345-47-3
M. Wt: 377.451
InChI Key: COVYCLPVAGNNJQ-UHFFFAOYSA-N
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Description

The compound “5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline” is a complex organic molecule that belongs to the class of triazoloquinazolines . It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazoloquinazoline compounds often involves the use of nitrogen sources and various synthetic methods . For instance, the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are part of the compound , has been achieved using the Castagnoli–Cushman reaction . Additionally, an efficient approach to prepare 1,2,3-triazolo[1,5-a]quinoxaline scaffolds, which are similar to the compound , has been developed starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazole ring fused with a quinazoline ring . Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the triazole and quinazoline moieties. Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . Quinazoline compounds also exhibit marked polarization of the 3,4-double bond, which is reflected in their reactions .

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial Agents

A series of new 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and screened for their antibacterial activities against various strains, including Staphylococcus aureus and Escherichia coli, showing potential as antibacterial agents (Zeydi et al., 2017).

Anticancer Activity

A quinazoline derivative demonstrated significant anticancer activity by acting cytotoxically on the human tumor cell line HeLa, indicating potential as a cancer therapeutic agent (Ovádeková et al., 2005).

Photophysical Properties

Derivatives containing amino-[1,1′]-biphenyl and 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline with fluorescent properties were designed and synthesized. These compounds exhibit a broad range of wavelengths and display fluorescent quantum yields of up to 94% in solutions, highlighting their potential in material science and photophysical applications (Kopotilova et al., 2023).

Anti-inflammatory Potential

N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines were synthesized and evaluated for anti-inflammatory potential, indicating the promise of quinazoline derivatives in the development of new anti-inflammatory drugs (Martynenko et al., 2019).

Antihypertensive Activity

A study on the synthesis and development of various 1,2,4-triazoloquinazoline derivatives for their antihypertensive activity revealed some compounds exhibiting valuable effects on heart rate and blood pressure, suggesting their potential as antihypertensive agents (Al-Salahi et al., 2014).

Safety and Hazards

While specific safety and hazard information for “5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline” is not available in the search results, it’s important to note that triazole compounds can have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful handling and usage are advised.

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5/c1-2-9-18(10-3-1)22-24-25-23(20-12-6-7-13-21(20)29(24)27-26-22)28-15-14-17-8-4-5-11-19(17)16-28/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVYCLPVAGNNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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